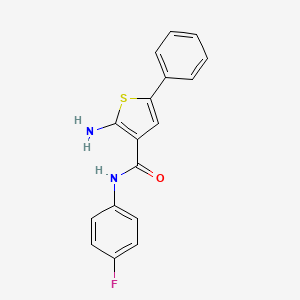
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenyl group attached to the thiophene ring
作用机制
Mode of Action
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide interacts with its targets, the HDACs, by inhibiting their enzymatic activity . This inhibition is especially potent against HDAC3, as indicated by an IC50 value of 95.48 nM .
Biochemical Pathways
By inhibiting HDACs, this compound affects the acetylation and deacetylation of histones, which are key processes in the regulation of gene expression . This can lead to changes in the transcription of various genes, impacting numerous biochemical pathways.
Result of Action
The inhibition of HDACs by this compound can lead to antiproliferative effects on tumor cells . For instance, it has been shown to inhibit the growth of HepG2 cells with an IC50 value of 1.30 μM . It can also promote apoptosis and cause G2/M phase arrest in these cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of Substituents: The phenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. The amino group is typically introduced via nucleophilic substitution reactions.
Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of the thiophene ring with an amine, such as 4-fluoroaniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening, continuous flow chemistry, and the use of green solvents and catalysts may be employed to achieve these goals.
化学反应分析
Types of Reactions
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol, depending on the reducing agent and conditions.
Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
- 2-amino-N-(4-chlorophenyl)-5-phenylthiophene-3-carboxamide
- 2-amino-N-(4-bromophenyl)-5-phenylthiophene-3-carboxamide
- 2-amino-N-(4-methylphenyl)-5-phenylthiophene-3-carboxamide
Uniqueness
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds
属性
IUPAC Name |
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-12-6-8-13(9-7-12)20-17(21)14-10-15(22-16(14)19)11-4-2-1-3-5-11/h1-10H,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDKAMLULPDWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2636771.png)
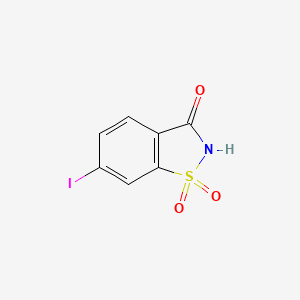
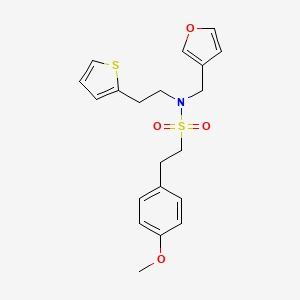
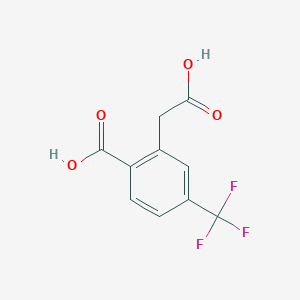
![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)
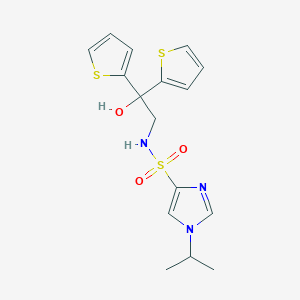

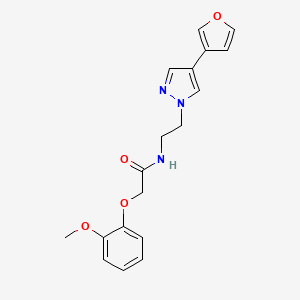
![2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2636782.png)
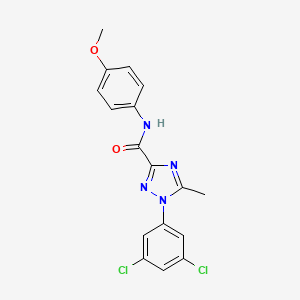
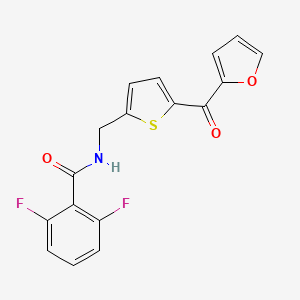
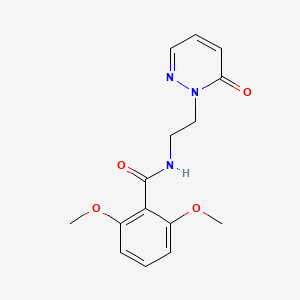
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2636791.png)
![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)
